ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882801
InChI: InChI=1S/C15H19NO4/c1-2-20-15(18)12-3-5-13(6-4-12)16-14(17)11-7-9-19-10-8-11/h3-6,11H,2,7-10H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate

CAS No.:

Cat. No.: VC15882801

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate -

Specification

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name ethyl 4-(oxane-4-carbonylamino)benzoate
Standard InChI InChI=1S/C15H19NO4/c1-2-20-15(18)12-3-5-13(6-4-12)16-14(17)11-7-9-19-10-8-11/h3-6,11H,2,7-10H2,1H3,(H,16,17)
Standard InChI Key JOHXDZMWIASHLR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCOCC2

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure combines a para-substituted benzoate ester with a tetrahydro-2H-pyran-4-carboxamide group. The benzoate moiety contributes to aromatic stability and potential π-π interactions, while the tetrahydropyran ring introduces conformational rigidity and hydrogen-bonding capabilities. This hybrid structure enhances its suitability as a intermediate in drug discovery, particularly for targeting proteins with hydrophobic binding pockets .

Physicochemical Properties

Key properties include:

  • Molecular weight: 277.31 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amide functionalities.

  • Stability: The tetrahydropyran ring improves metabolic stability compared to simpler heterocycles, as evidenced by its persistence in in vitro assays .

Synthetic Pathways

Amide Coupling Strategies

A common synthesis route involves coupling tetrahydropyran-4-carboxylic acid with ethyl 4-aminobenzoate. This method, detailed in recent studies, employs carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid, followed by nucleophilic attack by the amine group . For example, in the synthesis of analogous compounds, researchers achieved yields exceeding 70% using HATU as a coupling agent in dichloromethane .

Late-Stage Functionalization

Advanced routes leverage late-stage modifications to introduce diversity. One approach begins with 3-fluoro-4-nitrobenzoic acid, which undergoes nucleophilic aromatic substitution (SN_\text{N}Ar) with chiral alcohols before amide coupling with tetrahydropyran amines . This strategy allows for rapid diversification of the benzamide scaffold while maintaining stereochemical integrity.

Pharmacological Applications

Actin Dynamics Modulation

Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate shares structural similarities with latrunculin analogs, which disrupt actin polymerization in malarial parasites . In Plasmodium falciparum, actin dynamics are critical for host-cell invasion, and compounds like this benzoate derivative may inhibit motility by binding to actin’s hydrophobic cleft (Figure 1) . Preliminary molecular docking studies suggest that the tetrahydropyran group mimics the macrocyclic ring of latrunculin B, enabling competitive inhibition .

Bromodomain Inhibition

The tetrahydropyran moiety is also prevalent in bromodomain inhibitors, such as GSK046 (iBET-BD2) . While direct evidence for ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate’s activity in this context is limited, structural analogs demonstrate nanomolar affinity for BET family bromodomains, implicating potential epigenetic applications .

Comparative Analysis of Structural Analogs

The following table highlights key analogs and their biological activities:

CompoundStructural FeaturesEC50_{50} (µM)Target Activity
Ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoateBenzoate ester + tetrahydropyran amideN/AActin polymerization
Latrunculin BMacrocyclic thiazolidinone7 ± 2Plasmodium actin
GSK046 (iBET-BD2)Tetrahydroisoquinoline + pyran0.015BET bromodomains

Table 1: Comparative activity of ethyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate and structural analogs .

The tetrahydropyran ring in latrunculin analogs (e.g., compound B, EC50_{50} = 7 µM) is critical for binding Plasmodium actin, whereas its absence in simpler benzoates (e.g., ethyl 4-(phenoxy)benzoate) abolishes activity . This underscores the importance of conformational restraint provided by the pyran ring.

Research Findings and Mechanistic Insights

Molecular Dynamics Simulations

Simulations of related compounds in actin’s binding site reveal that the tetrahydropyran group stabilizes ligand-receptor interactions via hydrophobic contacts with Ile35, Leu68, and Tyr70 . In contrast, analogs lacking this moiety exhibit reduced residence times due to weaker van der Waals interactions .

Structure-Activity Relationship (SAR) Studies

Modifications to the benzamide position (R1) significantly impact potency. For instance, replacing the thiophene group in compound 14k with a bulkier substituent improved EC50_{50} values from 29 µM to 13 µM . Similarly, methyl substitution at R4 enhanced metabolic stability without compromising affinity .

Future Directions

Targeted Drug Delivery

Functionalizing the benzoate ester with prodrug motifs (e.g., pH-sensitive linkers) could enhance tissue-specific delivery, particularly for anti-malarial applications .

Dual-Target Inhibitors

Hybrid molecules combining the tetrahydropyran scaffold with bromodomain-targeting groups (e.g., acetyl-lysine mimics) may yield dual-acting therapeutics for cancer and inflammatory diseases .

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